Myclobutanil

Descripción

This compound is a light yellow solid used as a fungicide.

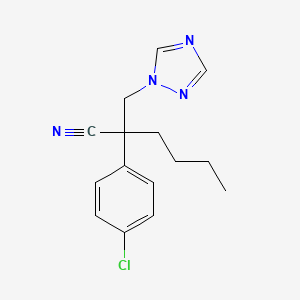

2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile is a nitrile that is hexanenitrile substituted at the 2-position by p-chlorophenyl and (1,2,4-triazol-1-yl)methyl groups. It is a nitrile, a member of triazoles and a member of monochlorobenzenes.

This compound is a triazole chemical used as a fungicide. It is a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis. Ergosterol is a critical component of fungal cell membranes.

structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKXKUJVSEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024315 | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 to 208 °C at 1 mm Hg | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid., Light yellow crystals | |

CAS No. |

88671-89-0 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myclobutanil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCLOBUTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 to 68 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Myclobutanil on Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myclobutanil (B1676884) is a broad-spectrum, systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1] Its fungicidal and fungistatic activity stems from the targeted disruption of fungal cell membrane biosynthesis. The primary molecular target of this compound is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical component in the fungal-specific ergosterol (B1671047) biosynthesis pathway.[2][3][4] Inhibition of this enzyme leads to a depletion of ergosterol, an essential sterol for maintaining membrane integrity and fluidity, and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[5][6] This dual-action cascade disrupts membrane-bound enzyme function, increases membrane permeability, and ultimately leads to the cessation of fungal growth and cell death.[2][3][7] This guide provides a detailed examination of this mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

Core Mechanism of Action

This compound's efficacy is rooted in its specific interference with a vital fungal metabolic pathway that is distinct from that of mammals, providing a degree of selective toxicity.[8]

Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific target of all triazole fungicides, including this compound, is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[9][10] This enzyme is a heme-thiolate protein belonging to the cytochrome P450 superfamily.[9] In the ergosterol biosynthesis pathway, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol (or eburicol (B28769) in some filamentous fungi). This demethylation is a crucial, rate-limiting step in the formation of mature sterols.[5]

This compound acts as a non-competitive inhibitor. The nitrogen atom (N-4) in the triazole ring of the this compound molecule binds to the ferric iron atom of the heme prosthetic group in the active site of CYP51.[11] This binding physically obstructs the normal substrate (lanosterol) from accessing the catalytic site, thereby halting the demethylation process.[6][11]

Disruption of the Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in fungal cell membranes, where it fulfills roles analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of integral membrane proteins.[5][8][12] By inhibiting CYP51, this compound causes two primary downstream effects:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of ergosterol. The resulting ergosterol-deficient membranes become more permeable and less stable, leading to leakage of cellular contents and impaired transport processes.[2][3][7]

-

Accumulation of Toxic Precursors: The inhibition of lanosterol demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5][13] These sterols are bulky and do not integrate properly into the phospholipid bilayer, leading to significant disruption of membrane structure and the function of membrane-associated enzymes, ultimately proving toxic to the cell.[6][11]

The synergistic effect of ergosterol depletion and toxic sterol accumulation is the ultimate cause of this compound's fungistatic and fungicidal properties.[6][14]

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by the Effective Concentration (EC₅₀) or Inhibitory Concentration (IC₅₀), which is the concentration of the fungicide required to inhibit fungal growth by 50%. These values can vary significantly depending on the fungal species, the specific isolate (wild-type vs. resistant), and the in vitro assay conditions.

| Fungal Pathogen | Strain Type | EC₅₀ / IC₅₀ (µg/mL) | Reference |

| Monilinia fructicola | Wild-type | 1.13 | [8] |

| Monilinia fructicola | G461S mutant (Resistant) | 8.443 | [8] |

| Phakopsora pachyrhizi | Not Specified | 3.16 | [4] |

| Venturia inaequalis | Baseline (Sensitive) | ~0.02 - 0.04 | [3] |

| Botrytis cinerea | Not Specified | > 10 (low efficacy) | [15] |

Note: The data presented are compiled from different studies and are for comparative purposes. Assay methodologies and conditions may differ between studies.

Key Experimental Protocols

Elucidating the mechanism of action of this compound involves several key experimental procedures. Detailed methodologies for two fundamental assays are provided below.

Protocol: Fungal Sterol Analysis by GC-MS

This protocol is used to confirm the effect of this compound on the fungal sterol profile, demonstrating the depletion of ergosterol and the accumulation of its precursors.

Objective: To qualitatively and quantitatively analyze the sterol composition of fungal cells following exposure to this compound.

Methodology:

-

Fungal Culture and Treatment:

-

Culture the target fungus in an appropriate liquid medium to mid-log phase.

-

Divide the culture into a control group (no treatment) and an experimental group.

-

Treat the experimental group with a sub-lethal concentration of this compound (e.g., at its EC₅₀ value) for a defined period (e.g., 24-48 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

Harvest fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with sterile distilled water and lyophilize (freeze-dry).

-

Perform a total lipid extraction from the dried biomass, often using a chloroform/methanol solvent system.

-

-

Saponification:

-

Resuspend the dried lipid extract in an alcoholic potassium hydroxide (B78521) (KOH) solution (e.g., 6% KOH in 80% ethanol).

-

Heat the mixture at 80-90°C for 1-2 hours. This process hydrolyzes esterified sterols and saponifies fatty acids.

-

-

Extraction of Non-Saponifiable Lipids:

-

After cooling, partition the mixture by adding water and a nonpolar solvent (e.g., n-hexane or petroleum ether).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper nonpolar solvent layer, which contains the free sterols. Repeat this extraction 2-3 times to maximize yield.

-

-

Derivatization:

-

Evaporate the pooled solvent extracts to dryness under a stream of nitrogen.

-

To make the sterols volatile for gas chromatography, convert them to trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating at 60-70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Gas Chromatography: Separates the different sterols based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry: Fragments the eluted sterol molecules and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification by comparing the fragmentation patterns to a known spectral library.

-

Data Analysis: Compare the chromatograms of the control and this compound-treated samples. Identify and quantify the peaks corresponding to ergosterol and precursor sterols like lanosterol. The expected result is a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the treated sample.

-

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol directly measures the inhibitory effect of this compound on its molecular target, allowing for the determination of its IC₅₀ value.

Objective: To quantify the inhibitory potency of this compound against recombinant fungal CYP51.

Methodology:

-

Enzyme and Reagent Preparation:

-

Enzyme Source: Use purified, recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR). These are typically co-expressed in and purified from E. coli or yeast systems.

-

Reaction Buffer: Prepare a suitable buffer, such as potassium phosphate (B84403) (pH 7.4), containing glycerol (B35011) to stabilize the enzymes.

-

Substrate: Prepare a stock solution of the substrate, lanosterol, typically dissolved in a detergent to ensure solubility.

-

Cofactor: Prepare a fresh solution of NADPH, which provides the reducing equivalents for the reaction.

-

Inhibitor: Prepare a serial dilution of this compound in a solvent like DMSO.

-

-

Assay Procedure:

-

Set up reactions in a 96-well plate or microcentrifuge tubes.

-

Pre-incubation: To each well, add the reaction buffer, the enzyme mix (CYP51 and CPR), and the serially diluted this compound (or DMSO for the vehicle control).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow this compound to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH) to each well.

-

-

Reaction Quenching and Analysis:

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent, such as a strong acid or an organic solvent (e.g., acetonitrile).

-

Analyze the reaction mixture to quantify the amount of product formed or the amount of substrate consumed. This is typically done using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration relative to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of CYP51 activity.

-

Conclusion

This compound's mechanism of action is a well-defined and potent example of targeted biochemical inhibition. By specifically disrupting the crucial CYP51-mediated step in the ergosterol biosynthesis pathway, it effectively compromises the structural and functional integrity of the fungal cell membrane. This targeted approach underpins its broad-spectrum efficacy and its established role in agriculture for controlling a wide range of phytopathogenic fungi.[7] Understanding this core mechanism is fundamental for managing fungicide resistance, which often arises from mutations in the CYP51 target gene, and for the rational design of next-generation antifungal agents.[8]

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Assessing Venturia inaequalis Response to Common Fungicides in Morocco | MDPI [mdpi.com]

- 3. DISTRIBUTION OF this compound FUNGICIDE SENSITIVITIES AMONG POPULATIONS OF VENTURIA INAEQUALIS, THE CAUSAL AGENT OF APPLE SCAB, IN ONTARIO | International Society for Horticultural Science [ishs.org]

- 4. researchgate.net [researchgate.net]

- 5. Brown Rot on Fruit / Prune / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 6. This compound | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 25% EC: Triazole Systemic Fungicide for Crop Disease Control [smagrichem.com]

- 10. gd.eppo.int [gd.eppo.int]

- 11. researchgate.net [researchgate.net]

- 12. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. This compound | Fungi Killer Manufacturer [weedcontrolproduct.com]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

Myclobutanil chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myclobutanil (B1676884) is a broad-spectrum systemic fungicide belonging to the triazole class of chemicals. It is widely utilized in agriculture to control a variety of fungal diseases on crops such as grapes, apples, and almonds. Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. Furthermore, it details the biochemical pathways affected by this fungicide and provides experimental protocols for its analysis and the investigation of its mechanism of action.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile, is a chiral molecule containing a triazole and a chlorophenyl group attached to a nitrile-containing aliphatic chain.

Chemical Structure:

Identifiers:

-

CAS Number: 88671-89-0[1]

-

Molecular Formula: C₁₅H₁₇ClN₄[2]

-

Molecular Weight: 288.78 g/mol [2]

-

InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N[1]

-

SMILES: CCCCC(Cn1cncn1)(C#N)c1ccc(Cl)cc1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Pale yellow, translucent crystals | [3] |

| Melting Point | 63 to 68 °C | [3] |

| Boiling Point | 202 to 208 °C at 130 Pa | [3] |

| Solubility in water | 142 mg/L (at 25 °C) | [3] |

| Vapor Pressure | 2.13 x 10⁻⁴ Pa (at 25 °C) | |

| logP (Octanol-water partition coefficient) | 2.94 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

-

To a reaction vessel, add p-chlorobenzyl cyanide and n-butyl chloride.

-

Add a phase transfer catalyst, such as tetraethylammonium (B1195904) bromide.

-

Slowly add a concentrated solution of sodium hydroxide (B78521) while maintaining the reaction temperature between 10-30 °C.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., chloroform).

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield 2-(4-chlorophenyl)hexanenitrile.

Step 2: Synthesis of this compound

-

In a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve the 2-(4-chlorophenyl)hexanenitrile intermediate.

-

Add an excess of sodium hydroxide or potassium hydroxide and stir.

-

Slowly add chloromethyl triazole hydrochloride to the mixture, maintaining the temperature between 10-30 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After the reaction is complete, add excess water and stir.

-

Extract the this compound product with chloroform.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.

Signaling Pathway Diagram

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Analytical Methodology

The detection and quantification of this compound residues in various matrices are crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.

Experimental Workflow Diagram

Caption: QuEChERS sample preparation workflow for this compound analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Protocol for this compound Analysis in Grapes:

-

Sample Preparation: Utilize the QuEChERS method as described above.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 289.1 -> 125.1

-

Qualifier: m/z 289.1 -> 70.1

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for this compound Analysis in Soil:

-

Sample Preparation:

-

Extract a 10 g soil sample with acetonitrile by shaking.

-

Perform a liquid-liquid partitioning with a salting-out step.

-

Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil).

-

-

Chromatographic Conditions:

-

Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure good separation.

-

Injection Mode: Splitless injection.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Characteristic Ions: m/z 288, 219, 125.

-

Toxicological Profile

This compound exhibits low acute toxicity. However, some studies have indicated potential for developmental and reproductive toxicity at high doses. The acceptable daily intake (ADI) for this compound is established by regulatory agencies based on comprehensive toxicological data.

| Metric | Value | Species | Route |

| LD₅₀ | >2000 mg/kg | Rat | Oral |

| LD₅₀ | >5000 mg/kg | Rabbit | Dermal |

Experimental Protocols for Mechanism of Action Studies

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay determines the inhibitory potential of this compound on the CYP51 enzyme.

Protocol:

-

Enzyme Source: Microsomes from a fungal species expressing CYP51 (e.g., Saccharomyces cerevisiae or Candida albicans).

-

Substrate: Radiolabeled (e.g., ¹⁴C or ³H) lanosterol.

-

Incubation:

-

Prepare a reaction mixture containing the fungal microsomes, a NADPH-generating system, and varying concentrations of this compound.

-

Initiate the reaction by adding the radiolabeled lanosterol.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Extraction and Analysis:

-

Stop the reaction and extract the sterols using an organic solvent.

-

Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or HPLC.

-

-

Quantification: Quantify the amount of product formed using liquid scintillation counting or by integrating peak areas from the HPLC chromatogram.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is an effective triazole fungicide with a well-understood mechanism of action. Its chemical and physical properties, along with established analytical methods, allow for its effective use and monitoring in agricultural applications. The provided technical information and experimental protocols serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the enantioselective effects and environmental fate of this compound will continue to enhance our understanding of this important compound.

References

- 1. CN102060791B - Preparation method of this compound as a triazole bactericide - Google Patents [patents.google.com]

- 2. CN1055609C - Process for preparing agricultural fungicide this compound - Google Patents [patents.google.com]

- 3. This compound (Ref: RH 3866) [sitem.herts.ac.uk]

- 4. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile

(RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile , more commonly known as Myclobutanil (B1676884), is a broad-spectrum triazole fungicide. Its synthesis is a multi-step process involving the formation of key intermediates. This guide details two primary synthetic routes, providing comprehensive experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

Two principal routes for the synthesis of this compound have been established, both commencing from p-chlorobenzyl cyanide. These pathways diverge in the strategy for introducing the triazole moiety.

-

Route 1: This pathway proceeds through the formation of 2-(4-chlorophenyl)hexanenitrile, followed by the introduction of a functional group at the alpha-position to facilitate the attachment of the 1,2,4-triazole (B32235) ring.

-

Route 2: This alternative route involves the synthesis of an intermediate, 1-bromo-2-cyano-2-(4-chlorophenyl)hexane (B8738390), which then undergoes nucleophilic substitution with the sodium salt of 1,2,4-triazole.

The following sections provide detailed experimental protocols for each synthetic route.

Route 1: Synthesis via 2-(4-chlorophenyl)hexanenitrile and Subsequent Functionalization

This synthetic approach is characterized by the initial alkylation of p-chlorobenzyl cyanide, followed by the introduction of the triazole group.

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This step involves the alkylation of p-chlorobenzyl cyanide with a butyl halide.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add p-chlorobenzyl cyanide (152 g), n-butyl chloride (180 g), and tetraethylammonium (B1195904) bromide (4.2 g) as a phase-transfer catalyst.

-

Maintain the reaction temperature at 20-25°C while slowly adding a 50% aqueous solution of sodium hydroxide (B78521) (320 g).

-

Monitor the reaction progress by gas chromatography until the p-chlorobenzyl cyanide is consumed.

-

Upon completion, add a suitable amount of water and allow the layers to separate.

-

Extract the aqueous layer three times with chloroform.

-

Combine the organic layers and wash twice with water.

-

Distill the combined organic layers under reduced pressure, collecting the fraction at 146-150°C/7-8 mmHg to yield 2-(4-chlorophenyl)hexanenitrile as a colorless, viscous liquid.[1]

Quantitative Data:

| Parameter | Value |

| Starting Material | p-chlorobenzyl cyanide |

| Product | 2-(4-chlorophenyl)hexanenitrile |

| Yield | Not explicitly stated, but implied to be high |

| Purity | High, obtained via distillation |

Step 2: Synthesis of 1-chloro-2-cyano-2-(4-chlorophenyl)hexane

The intermediate from Step 1 is chlorinated to introduce a leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

-

In a reactor, combine the distilled 2-(4-chlorophenyl)hexanenitrile, dichloromethane, and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst.

-

Control the reaction temperature at 45°C and add a sodium hydroxide solution dropwise over approximately 5 hours.

-

After the addition, allow the temperature to rise to 65°C and maintain for 9 hours.[2]

-

Wash the reaction mixture with 1.5 times its volume of deionized water until neutral.

-

Distill the mixture under reduced pressure to obtain 1-chloro-2-cyano-2-(4-chlorophenyl)hexane.[2]

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-(4-chlorophenyl)hexanenitrile |

| Product | 1-chloro-2-cyano-2-(4-chlorophenyl)hexane |

| Yield | 98.5%[2] |

| Purity | 99.8%[2] |

Step 3: Synthesis of this compound

The final step involves the reaction of the chlorinated intermediate with 1,2,4-triazole.

Experimental Protocol:

-

In a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve 1-chloro-2-cyano-2-(4-chlorophenyl)hexane.

-

Add sodium hydroxide and 1,2,4-triazole to the solution.

-

Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, add excess water and stir.

-

Extract the product with chloroform.

-

Evaporate the solvent to obtain crude this compound.

-

The crude product can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-chloro-2-cyano-2-(4-chlorophenyl)hexane |

| Product | (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile |

| Yield | Not explicitly stated in the combined protocol |

| Purity | High after recrystallization |

Route 2: Synthesis via 1-bromo-2-cyano-2-(4-chlorophenyl)hexane

This route provides an alternative method for the synthesis of this compound, utilizing a brominated intermediate.

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This initial step is identical to Step 1 in Route 1. A patent describes a similar procedure using p-chlorobenzyl cyanide, chloro-n-butane, and triethylamine, with the dropwise addition of a 50-60 wt% sodium hydroxide solution while maintaining a pH of 8.0-9.0 and a temperature of 60-70°C for 5-7 hours. The crude product is obtained after extraction with toluene (B28343) and purified by distillation to yield a colorless transparent liquid with a purity of approximately 98.4% and a yield of 85.7%.[3]

Step 2: Synthesis of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane

The intermediate is brominated to prepare it for the final reaction.

Experimental Protocol:

-

A detailed experimental protocol for this specific bromination step was not found in the provided search results. However, it would typically involve the reaction of 2-(4-chlorophenyl)hexanenitrile with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or reaction with dibromomethane (B42720) under basic conditions. A Chinese patent mentions the reaction with dibromomethane and a 50-60 wt% sodium hydroxide solution in the presence of a phase-transfer catalyst and dimethyl sulfoxide, with the reaction proceeding for 8-10 hours at 50-60°C. The product is a colorless, transparent, viscous liquid.[3]

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-(4-chlorophenyl)hexanenitrile |

| Product | 1-bromo-2-cyano-2-(4-chlorophenyl)hexane |

| Yield | Not specified |

| Purity | Not specified |

Step 3: Synthesis of this compound

The final product is formed by reacting the brominated intermediate with the sodium salt of 1,2,4-triazole.

Experimental Protocol:

-

In a reactor, combine the sodium salt of 1,2,4-triazole (298.6 g, 3.279 mol), 1-bromo-2-cyano-2-(4-chlorophenyl)hexane (661.7 g, 2.201 mol), and dimethyl sulfoxide (6000 mL).

-

Heat the mixture to 100°C and maintain this temperature for 10 hours.

-

After the reaction, distill off approximately 90% of the dimethyl sulfoxide under reduced pressure.

-

Cool the residue and add water (2000 mL) and toluene (2500 mL). Stir to dissolve any salts.

-

Separate the organic phase and extract the aqueous phase three times with toluene (4500 mL each).

-

Combine all organic phases, wash with water, dry, and remove the solvent to obtain crude this compound.

-

Recrystallize the crude product from acetone (B3395972) to yield a light yellow powder.[3]

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-bromo-2-cyano-2-(4-chlorophenyl)hexane |

| Product | (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile |

| Yield | 77.8%[3] |

| Purity | 97.4%[3] |

Purification and Analysis

Purification:

The final product, this compound, is typically purified by recrystallization from a suitable solvent such as acetone to yield a light yellow powder.[3]

Analysis:

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the quantitative analysis of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

Visualizations

Synthesis Pathway Diagrams

Caption: Synthetic Route 1 for this compound.

Caption: Synthetic Route 2 for this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. CN1055609C - Process for preparing agricultural fungicide this compound - Google Patents [patents.google.com]

- 2. CN101948407A - Preparation method of 1-chloro-2-cyano-2-(4-chlorphenyl) hexane - Google Patents [patents.google.com]

- 3. CN102060791B - Preparation method of this compound as a triazole bactericide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mode of Action of Myclobutanil as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myclobutanil (B1676884) is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol biosynthesis inhibitors (SBIs).[1][2] It is widely utilized in agriculture to control a variety of fungal pathogens, including ascomycetes and basidiomycetes, on crops such as grapes, apples, and almonds.[2][3] this compound's efficacy stems from its specific disruption of fungal membrane integrity by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7] The selective targeting of this pathway provides the basis for this compound's fungistatic, and in some cases fungicidal, activity.[2][8] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its target, the biochemical consequences of its action, relevant experimental protocols, and the mechanisms by which fungi can develop resistance.

Core Mechanism: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[5][8][9] This enzyme is a critical component of the late-stage ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5][10] This demethylation is a vital step in the conversion of lanosterol to ergosterol.[4]

This compound, like other triazole fungicides, possesses a nitrogen-containing triazole ring that binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[11] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.[6] The inhibition of this single enzymatic step has a dual and detrimental effect on the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol.[4] The resulting ergosterol-deficient membranes are unable to properly regulate permeability and fluidity, leading to a disruption of cellular processes and an increase in sensitivity to environmental stresses.[6][8]

-

Accumulation of Toxic Sterol Precursors: The inhibition of lanosterol 14α-demethylase results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[10] The incorporation of these aberrant sterols into the fungal membrane further disrupts its structure and function, contributing to the fungitoxic effects.[12]

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Fungal Ergosterol Biosynthesis Pathway and this compound's Site of Action.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound can be quantified through various metrics, primarily the half-maximal effective concentration (EC50) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC50) for enzymatic activity.

Table 1: Mycelial Growth Inhibition (EC50) of this compound Against Various Fungal Pathogens

| Fungal Species | EC50 (µg/mL) | Reference |

| Venturia inaequalis (sensitive isolates) | 0.01 - 0.1 | [13] |

| Venturia inaequalis (resistant isolates) | > 1.0 | [13] |

| Colletotrichum gloeosporioides | 0.1 - 1.0 | [14] |

Table 2: In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51) by Azole Fungicides

| Fungicide | Fungal Species | IC50 (µM) | Reference |

| Itraconazole | Aspergillus fumigatus | 0.16 - 0.38 | [8] |

| Posaconazole | Aspergillus fumigatus | 0.16 - 0.38 | [8] |

| Voriconazole | Aspergillus fumigatus | 0.16 - 0.38 | [8] |

| Fluconazole | Aspergillus fumigatus (CYP51B) | 0.50 | [8] |

| Fluconazole | Aspergillus fumigatus (CYP51A) | 17 | [8] |

| Ketoconazole | Candida albicans | Not specified, but potent | [1] |

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against a fungal isolate using an agar (B569324) dilution method.[6][11]

1. Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Digital calipers

2. Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten agar to 50-55°C in a water bath.

-

Fungicide Amendment: Prepare a series of this compound concentrations in the molten PDA (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control (0 µg/mL), add an equivalent volume of DMSO. Mix thoroughly and pour the amended agar into sterile Petri dishes.

-

Inoculation: From the growing edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the fungal species until the colony in the control plate reaches approximately two-thirds of the plate diameter.

-

Data Collection: Measure two perpendicular diameters of the fungal colony on each plate.

-

Data Analysis:

-

Calculate the average colony diameter for each concentration.

-

Determine the percentage of mycelial growth inhibition relative to the control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100.

-

Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to perform a log-probit or non-linear regression analysis to calculate the EC50 value.[15]

-

Protocol 2: Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of sterols from fungal mycelium to quantify the effects of this compound on ergosterol and lanosterol levels.[2][4][16]

1. Materials:

-

Fungal culture grown in liquid medium with and without this compound

-

Vacuum filtration system

-

Freeze-dryer

-

Saponification solution (e.g., 2 M NaOH in 90% ethanol)

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Procedure:

-

Mycelium Harvesting: Grow the fungus in liquid culture to the desired growth phase, with and without a sub-lethal concentration of this compound. Harvest the mycelium by vacuum filtration and wash with sterile distilled water.

-

Lyophilization: Freeze-dry the mycelium to a constant weight.

-

Saponification: To a known weight of dried mycelium, add the saponification solution and heat at 80°C for 1-2 hours to hydrolyze sterol esters.

-

Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the free sterols) three times with hexane. Pool the hexane fractions.

-

Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen.

-

Derivatization: To the dried sterol extract, add the derivatization agent and heat at 60-70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a temperature program that effectively separates the different sterol TMS ethers. Identify ergosterol and lanosterol based on their retention times and mass spectra compared to authentic standards.

-

Quantification: Quantify the amounts of ergosterol and lanosterol by integrating the peak areas of their respective TMS ethers and comparing them to a standard curve generated with known amounts of derivatized standards.

Protocol 3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against recombinant fungal lanosterol 14α-demethylase.[5][6][8]

1. Materials:

-

Recombinant fungal CYP51 (expressed in E. coli or yeast and purified)

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

This compound

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC or GC-MS system for product analysis

2. Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of recombinant CYP51, NADPH-cytochrome P450 reductase, and lanosterol in the reaction buffer. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, CYP51, NADPH-cytochrome P450 reductase, and lanosterol. Add the desired concentration of this compound or the solvent control.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration and inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: Stop the reaction by adding a quenching solvent (e.g., an organic solvent like ethyl acetate). Extract the sterols from the aqueous phase.

-

Product Quantification: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or GC-MS. Quantify the amount of the demethylated product formed.

-

IC50 Determination: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Regulatory Responses

The inhibition of ergosterol biosynthesis by this compound triggers cellular stress responses and activates specific signaling pathways in fungi. A key regulator in this process is the transcription factor Upc2 (in Saccharomyces cerevisiae and Candida species) and its orthologs.[1][5][17] Upc2 is a sterol regulatory element binding protein (SREBP) that senses the levels of ergosterol in the cell.[10]

Under normal conditions, ergosterol binds to Upc2, retaining it in an inactive state in the cytoplasm.[10] When this compound treatment leads to ergosterol depletion, Upc2 is released, translocates to the nucleus, and activates the transcription of genes involved in ergosterol biosynthesis, including ERG11 (the gene encoding the target enzyme, lanosterol 14α-demethylase).[1][12] This upregulation of ERG11 is a compensatory mechanism to overcome the inhibitory effect of the fungicide.[5]

Caption: Upc2-mediated signaling in response to this compound-induced ergosterol depletion.

Molecular Mechanisms of Resistance

The widespread use of this compound and other DMI fungicides has led to the development of resistance in many fungal populations.[18] The primary mechanisms of resistance include:

-

Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of lanosterol 14α-demethylase, reducing its binding affinity for this compound while still allowing it to process lanosterol.[19][20]

-

Overexpression of the Target Enzyme: Increased expression of the CYP51 gene, often due to mutations in the promoter region or upregulation of transcription factors like Upc2, leads to higher cellular concentrations of the target enzyme.[14] This requires higher concentrations of the fungicide to achieve effective inhibition.

-

Increased Efflux: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration and thus its effectiveness.[7]

The following diagram outlines a general experimental workflow for investigating these resistance mechanisms.

Caption: Experimental workflow for the investigation of this compound resistance mechanisms.

Conclusion

This compound's mode of action as a sterol biosynthesis inhibitor is a well-defined and highly effective mechanism for controlling fungal pathogens. Its specific targeting of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to growth inhibition. Understanding the intricacies of this mechanism, from the biochemical pathway and enzyme kinetics to the cellular signaling responses and the evolution of resistance, is paramount for the development of new antifungal strategies and the sustainable use of existing fungicides. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the action of this compound and other sterol biosynthesis inhibitors.

References

- 1. Heterologous expression and characterization of the sterol 14α-demethylase CYP51F1 from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Cloning, expression, purification and spectrophotometric analysis of lanosterol 14-alpha demethylase from Leishmania braziliensis (LbCYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 13. Heterologous Expression of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provides Tools for Antifungal Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Systemic Properties of Myclobutanil in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myclobutanil (B1676884) is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol demethylation inhibitors (DMIs). Its efficacy against a wide range of fungal pathogens, particularly Ascomycetes, Fungi Imperfecti, and Basidiomycetes, is largely attributed to its ability to be absorbed, translocated, and persist within plant tissues.[1][2] This document provides a comprehensive technical overview of the systemic properties of this compound, including its uptake, translocation dynamics, and metabolic fate in plants. Detailed experimental protocols for studying these properties are provided, along with quantitative data on its distribution and dissipation. The fungicidal mode of action and relevant experimental workflows are illustrated through diagrams to support research and development efforts.

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

This compound's primary mode of action is the disruption of fungal cell membrane integrity.[2][3] It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, the cessation of fungal growth and death.[3] This targeted action provides both protective and curative (eradicative) effects against infections.[1]

Caption: this compound inhibits the enzyme 14α-demethylase, blocking ergosterol synthesis.

Uptake and Translocation in Plant Tissues

This compound exhibits significant systemic activity, meaning it is absorbed by the plant and transported through its vascular system.[3]

2.1 Routes of Uptake The fungicide can be absorbed by the plant through both its foliage and roots.[3] Following foliar application, a constant uptake from the leaflet surface into the tissue has been observed over a period of 12 days in soybean plants.[3][4]

2.2 Translocation Pathway Once absorbed, this compound is primarily translocated acropetally (upwards) within the plant's xylem.[3] This xylem mobility allows the compound to move from the point of application, such as the stem or lower leaves, to protect new, untreated growth higher up the plant.[3][4] Studies on soybean have visualized this movement from a stem application to the foliage above.[4]

2.3 Mobility Limitations this compound demonstrates a lack of significant phloem mobility.[4] This means that once it has been translocated to and distributed within a leaflet, it does not move back out of that leaflet to be redistributed to other parts of the plant, such as the roots or other leaves.[4]

References

Myclobutanil in Soybean: A Technical Guide to Uptake, Translocation, and Physiological Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of myclobutanil (B1676884) in soybean plants. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways to support research and development in crop protection and plant science.

Mechanism of Action

This compound is a systemic fungicide belonging to the triazole class, specifically classified as a demethylation inhibitor (DMI).[1][2] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047) in fungi.[3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth and ultimately, cell death.[3] This targeted action makes this compound effective against a broad spectrum of fungal pathogens, including Asian soybean rust (Phakopsora pachyrhizi), a significant threat to soybean production.[4]

This compound Uptake and Translocation in Soybean

Studies have demonstrated that this compound exhibits systemic properties within soybean plants, which is a key factor in its efficacy for controlling diseases like Asian soybean rust.[1][4]

Uptake

Following foliar application, this compound is absorbed by the soybean leaves. Research has shown a constant uptake of this compound from the leaflet surfaces into the leaflet tissue over a 12-day period under greenhouse conditions.[1][4] Once absorbed, it redistributes throughout the treated leaflet.[1]

Translocation

This compound is known to be xylem-mobile in soybeans.[1][4] This means that after being absorbed by the leaves or stem, it is transported upwards through the plant's vascular system along with the flow of water and nutrients. This upward movement allows the fungicide to reach new foliage that emerges after application, providing protection to subsequent growth.[1]

However, this compound is not phloem-mobile.[1] Consequently, it does not move from the leaves to other parts of the plant like the roots or developing seeds. This unidirectional, acropetal movement is a critical characteristic of its systemic behavior in soybeans.[4]

Caption: this compound translocation pathway in soybean.

Metabolism of this compound in Plants

While specific metabolism studies in soybeans are not extensively detailed in publicly available literature, research in other plants and in animal models allows for the proposal of a likely metabolic pathway. The metabolism of this compound generally involves oxidation reactions. Key metabolites that have been identified include RH-9090 and RH-9089. For regulatory purposes, the total residue is often considered as the sum of this compound and its metabolites.

A proposed metabolic pathway, based on data from animal studies which often mirrors plant metabolism for certain classes of compounds, involves the following steps:

-

Oxidation of the butyl group to form alcohol metabolites.

-

Further oxidation to a ketone metabolite (RH-9089).

-

Formation of a diol metabolite (RH-0294).

-

Conjugation of metabolites, for example, with sulfate (B86663).

Caption: Putative metabolic pathway of this compound in plants.

Physiological Effects on Soybean

Beyond their fungicidal activity, triazoles can exert physiological effects on plants, primarily by interacting with plant hormone biosynthesis pathways.

Inhibition of Gibberellin Biosynthesis

Triazole fungicides are known inhibitors of cytochrome P450 monooxygenases. In plants, this can lead to the inhibition of gibberellin (GA) biosynthesis. Specifically, triazoles can block the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the GA pathway. This can result in a plant growth regulator effect, sometimes leading to more compact plants.

Caption: Inhibition of gibberellin biosynthesis by triazoles.

Interaction with Brassinosteroid Signaling

Similarly, triazoles can interfere with brassinosteroid (BR) biosynthesis. Some triazoles have been shown to bind to and inhibit DWF4, a cytochrome P450 enzyme that catalyzes the C-22 hydroxylation step in the BR biosynthetic pathway.[2] This can lead to a BR-deficient phenotype, which may include reduced growth.

Quantitative Data

While detailed quantitative data for this compound uptake and translocation specifically in soybeans is limited in publicly accessible literature, the following tables provide illustrative data on dissipation and residue levels from studies on other crops. This data is intended to provide a general understanding of this compound's behavior under field conditions.

Table 1: Dissipation and Half-life of this compound in Tobacco and Soil (Data from a study on tobacco, intended for illustrative purposes)

| Matrix | Half-life (T1/2) in days |

| Green Tobacco Leaves | 4.89 - 6.77 |

| Soil | 12.88 - 19.20 |

Source: Adapted from a dissipation study in tobacco.[5]

Table 2: Residue Levels of this compound in Various Crops (Data from multiple studies, intended for illustrative purposes)

| Crop | Application Rate (kg ai/ha) | Pre-Harvest Interval (days) | This compound Residue (mg/kg) |

| Blackcurrants | 0.09 | 14 | 0.04 - 0.43 |

| Stone Fruit (edible portion) | 0.06 - 0.165 | 0 | 0.09 - 1.44 |

| Tomato | Not Specified | 0 | 0.100 |

Source: Adapted from residue trial summaries.[6][7]

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound uptake and translocation in soybean tissues, based on established methodologies.

Radiolabeled Uptake and Translocation Study

This protocol describes a typical experiment to quantify the movement of this compound in soybeans using a radiolabeled compound.

Objective: To determine the rate of uptake and pattern of translocation of ¹⁴C-myclobutanil in soybean plants.

Materials:

-

Soybean plants (e.g., at the V3-V4 growth stage)

-

¹⁴C-myclobutanil of known specific activity

-

Micropipette

-

Formulated blank (without active ingredient)

-

Cellulose acetate

-

Liquid Scintillation Counter (LSC)

-

Biological sample oxidizer

-

Scintillation cocktail

Procedure:

-

Plant Growth: Grow soybean plants in a controlled environment (greenhouse or growth chamber) to the desired growth stage.

-

Application: Apply a precise amount (e.g., 10 µL) of ¹⁴C-myclobutanil solution to the adaxial surface of a specific leaflet.

-

Time Points: Harvest plants at predetermined time intervals (e.g., 1, 3, 7, and 12 days after application).

-

Surface Residue Removal: At each time point, wash the treated leaf with a suitable solvent (e.g., acetone:water 1:1 v/v) to remove unabsorbed ¹⁴C-myclobutanil.

-

Sample Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

Quantification:

-

Analyze the leaf wash using LSC to determine the amount of unabsorbed this compound.

-

Homogenize and combust the different plant sections using a biological sample oxidizer. Trap the resulting ¹⁴CO₂ and quantify using LSC.

-

-

Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and translocated to each plant part at each time point.

Caption: Experimental workflow for a radiolabeled study.

This compound Residue Analysis by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from soybean tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in soybean leaf, stem, and root samples.

Materials:

-

Soybean tissue samples (lyophilized and ground)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Extraction (QuEChERS method):

-

Weigh 5 g of homogenized soybean tissue into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the cleaned extract into an autosampler vial.

-

Inject into the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: m/z 289.1

-

Product Ions (Quantifier/Qualifier): m/z 70.1 / 125.1

-

-

-

Quantification:

-

Prepare a matrix-matched calibration curve using blank soybean extract.

-

Calculate the concentration of this compound in the samples based on the calibration curve.

-

References

- 1. Systemic properties of this compound in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. extension.purdue.edu [extension.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Dissipation and residues of this compound in tobacco and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.24 this compound (R) [fao.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enantiomers of Myclobutanil and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract